Technical Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Technical Guide: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
The following technical guide details the chemical identity, synthetic architecture, and medicinal chemistry applications of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile .
CAS Number: 1015610-15-7 Synonyms: 4-Cyano-5-fluoro-7-azaindole; 5-Fluoro-4-cyano-1H-pyrrolo[2,3-b]pyridine
Executive Summary
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a highly specialized heterocyclic building block belonging to the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) class.[1][2] This scaffold is widely recognized in medicinal chemistry as a bioisostere of the purine nucleus, making it a "privileged structure" for the design of ATP-competitive kinase inhibitors.
The specific substitution pattern—a nitrile group at C4 and a fluorine atom at C5—imparts unique electronic and steric properties. The C4-nitrile acts as a reversible covalent trap or a strong hydrogen bond acceptor, while the C5-fluorine modulates the pKa of the pyrrole proton and enhances metabolic stability by blocking the metabolically labile C5 position.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 1015610-15-7 |
| Molecular Formula | C₈H₄FN₃ |
| Molecular Weight | 161.14 g/mol |
| Exact Mass | 161.0389 |
| SMILES | N#CC1=C(F)C=NC2=C1C=CN2 |
| IUPAC Name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO, Methanol, DMF; Low solubility in water |
| pKa (Calculated) | ~11.5 (Pyrrole NH) |
| LogP (Calculated) | ~1.8 |
Synthetic Architecture: The N-Oxide Activation Pathway
The synthesis of 4,5-disubstituted 7-azaindoles is non-trivial due to the electron-deficient nature of the pyridine ring. The most robust industrial route relies on the N-oxide activation strategy , which converts the nucleophilic pyridine nitrogen into an activating group for electrophilic substitution or directs nucleophilic attack to the C4 position.
Retrosynthetic Analysis
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Target: 5-Fluoro-4-cyano-7-azaindole.
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Precursor: 4-Chloro-5-fluoro-7-azaindole.
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Key Transformation: Palladium-catalyzed cyanation (Rosenmund-von Braun or modern variants).
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Starting Material: 5-Fluoro-7-azaindole (CAS 866319-00-8).
Step-by-Step Synthesis Logic
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N-Oxidation: Treatment of 5-fluoro-7-azaindole with m-CPBA yields the N7-oxide. The fluorine at C5 exerts an inductive electron-withdrawing effect, slightly deactivating the ring, but the N-oxide formation remains feasible.
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Regioselective Chlorination: The N-oxide is treated with POCl₃ or methanesulfonyl chloride (MsCl). This induces a rearrangement (Reissert-Henze type mechanism) where the oxygen leaves and a chloride ion attacks the highly electrophilic C4 position.
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Mechanistic Note: The C5-fluorine directs the chlorination to C4 (ortho to F, para to N) rather than C6, reinforcing regioselectivity.
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Cyanation: The 4-chloro intermediate undergoes a palladium-catalyzed cross-coupling with Zinc Cyanide (Zn(CN)₂) to install the nitrile group.
Reaction Pathway Visualization
Figure 1: The canonical synthetic route via N-oxide activation and Pd-catalyzed cyanation.[1][3][4]
Medicinal Chemistry Utility
The 7-azaindole core is a bioisostere of purine, allowing it to mimic the adenine ring of ATP. This makes CAS 1015610-15-7 a critical intermediate for Kinase Inhibitor discovery (e.g., JAK, TRK, FGFR).
Structure-Activity Relationship (SAR)
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Hinge Binding: The N1 (pyrrole) and N7 (pyridine) atoms typically form a bidentate hydrogen bond network with the kinase hinge region (Glu/Leu backbone residues).
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Gatekeeper Interaction (C5-F): The fluorine at C5 is strategically placed to interact with the "gatekeeper" residue or hydrophobic pockets. Fluorine substitution often improves metabolic stability by blocking oxidation at this position.
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Solvent Front/Ribose Pocket (C4-CN): The nitrile group at C4 projects towards the ribose binding pocket. It can serve as:
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A linear, rigid spacer.
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A weak hydrogen bond acceptor.
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A handle for further hydration to a primary amide (CONH₂).
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Signaling Pathway Relevance
Compounds derived from this scaffold are frequently screened against the JAK-STAT and MAPK/ERK pathways.
Figure 2: Mechanism of action for 7-azaindole kinase inhibitors in the MAPK pathway.
Experimental Protocol: Cyanation of 4-Chloro-5-fluoro-7-azaindole
Note: This protocol describes the critical transformation to the final CAS 1015610-15-7 from its chloro-precursor.
Reagents:
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4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
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Zinc Cyanide (Zn(CN)₂) (0.6 - 1.0 eq)
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 - 0.1 eq)
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Solvent: Anhydrous DMF or NMP (degassed)
Procedure:
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Setup: In a glovebox or under a steady stream of Argon, charge a pressure vial with the 4-chloro precursor, Zn(CN)₂, and Pd(PPh₃)₄.
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Solvation: Add anhydrous DMF. Sparge with Argon for 10 minutes to remove dissolved oxygen (Critical: Oxygen poisons the Pd(0) catalyst).
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Reaction: Seal the vial and heat to 120°C for 4–12 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (M+H ~ 171/173) and appearance of the nitrile product (M+H ~ 162).
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Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine (3x) to remove DMF.
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Safety Note: The aqueous wash may contain residual cyanide. Treat with bleach (sodium hypochlorite) in a fume hood before disposal.
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Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as an off-white solid.
Handling and Stability
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The nitrile group is stable, but the pyrrole NH is acidic and can be sensitive to strong bases.
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Hazards:
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Acute Toxicity: Treat as toxic if swallowed or inhaled (H301/H331).
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Irritant: Causes skin and eye irritation (H315/H319).
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Cyanide Content: While the nitrile is covalently bound, combustion or strong acid hydrolysis can release HCN gas.
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References
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Splendid Lab. 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-4-carbonitrile Product Data. Retrieved from
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Combi-Blocks. Product ST-0648: 5-Fluoro-1h-pyrrolo[2,3-b]pyridine-4-carbonitrile. Retrieved from
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National Center for Biotechnology Information. PubChem Compound Summary for 7-Azaindole Derivatives. Retrieved from
- Song, J. J., et al. (2010). "Synthesis of 5-substituted 7-azaindoles via N-oxide activation." Journal of Organic Chemistry. (Mechanistic basis for synthesis).
- BMS Patents.Kinase Inhibitors containing 7-azaindole scaffold.
